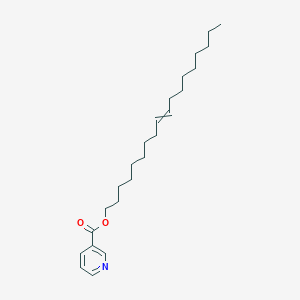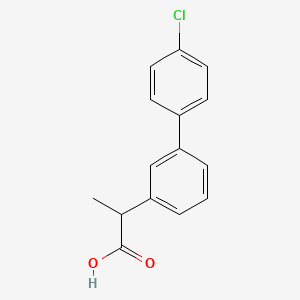
4'-Chloro-alpha-methyl-3-biphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-alpha-methyl-3-biphenylacetic acid is an organic compound with the molecular formula C15H13ClO2. It is a derivative of biphenylacetic acid, where a chlorine atom is substituted at the 4’ position and a methyl group is attached to the alpha carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-alpha-methyl-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which undergoes chlorination to introduce a chlorine atom at the 4’ position.
Alpha-Methylation: The chlorinated biphenyl is then subjected to Friedel-Crafts alkylation to introduce a methyl group at the alpha position.
Acetic Acid Introduction:
Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-alpha-methyl-3-biphenylacetic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-alpha-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted biphenyl derivatives
Scientific Research Applications
4’-Chloro-alpha-methyl-3-biphenylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Agrochemicals: It is utilized in the formulation of pesticides and herbicides.
Dyestuffs: The compound is employed in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4’-Chloro-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules
Comparison with Similar Compounds
4’-Chloro-alpha-methyl-3-biphenylacetic acid can be compared with other similar compounds to highlight its uniqueness:
4-Chloro-alpha-methylphenylacetic acid: Similar structure but lacks the biphenyl moiety.
4’-Chloro-3-biphenylacetic acid: Similar but without the alpha-methyl group.
Alpha-methyl-3-biphenylacetic acid: Lacks the chlorine atom at the 4’ position.
The presence of both the chlorine atom and the alpha-methyl group in 4’-Chloro-alpha-methyl-3-biphenylacetic acid contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
75852-56-1 |
|---|---|
Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13ClO2/c1-10(15(17)18)12-3-2-4-13(9-12)11-5-7-14(16)8-6-11/h2-10H,1H3,(H,17,18) |
InChI Key |
OAHCVJGEJQPWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


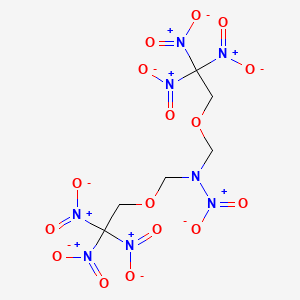
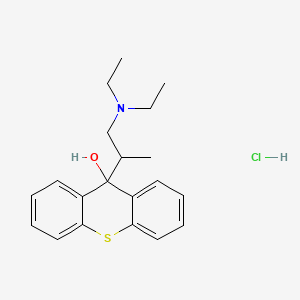


![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)


![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
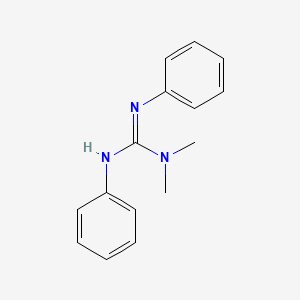

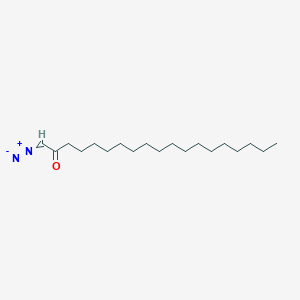
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
